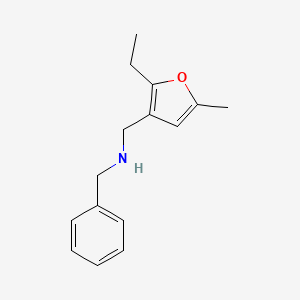
N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine: is an organic compound that belongs to the class of heterocyclic amines It features a benzyl group attached to a methanamine moiety, which is further connected to a substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-5-methylfuran and benzylamine.
Reaction Conditions: The reaction is carried out in the presence of a catalyst such as palladium on activated charcoal (Pd/C) and hydrogen gas.
Intermediate Formation: The intermediate product, N-(5-methylmercapto)benzylimine, is formed and subsequently reduced to the target compound using sodium cyanoborohydride in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters would enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on activated charcoal.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Fully reduced amine derivatives.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound can inhibit the growth of cancer cells by inducing oxidative stress and inhibiting the release of proinflammatory cytokines such as interleukin 6 (IL-6) . This leads to the disruption of cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-(5-methylfuran-2-yl)methanamine: Similar structure but with a different substitution pattern on the furan ring.
N-Benzyl-1-(oxiran-2-yl)methanamine: Contains an oxirane ring instead of a furan ring.
Uniqueness
N-Benzyl-1-(2-ethyl-5-methylfuran-3-yl)methanamine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(2-ethyl-5-methylfuran-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C15H19NO/c1-3-15-14(9-12(2)17-15)11-16-10-13-7-5-4-6-8-13/h4-9,16H,3,10-11H2,1-2H3 |
InChI Key |
OPSBAOBMURNMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(O1)C)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



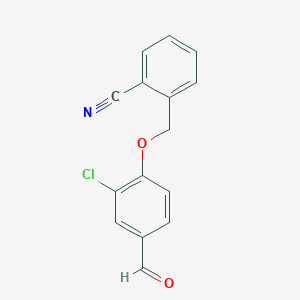

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
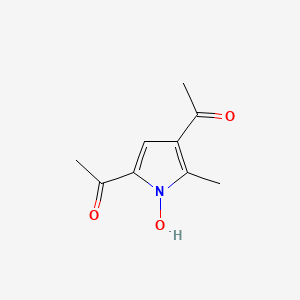
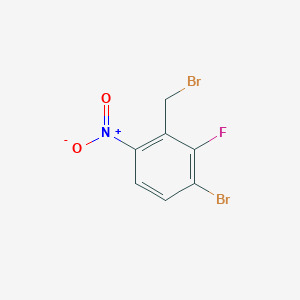
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
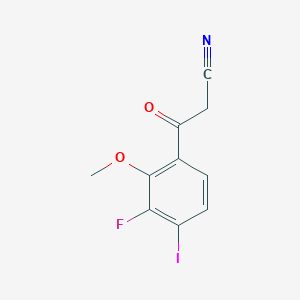
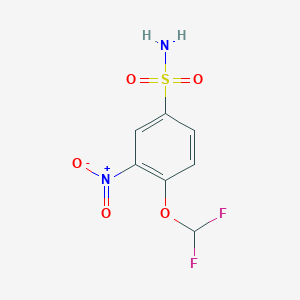
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

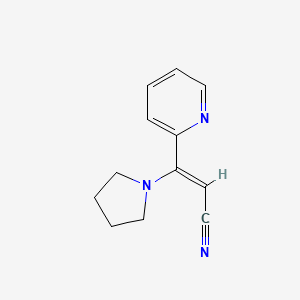
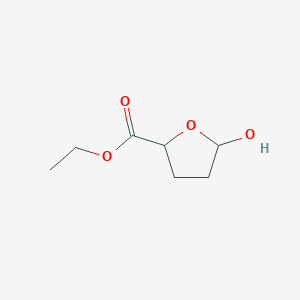
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
